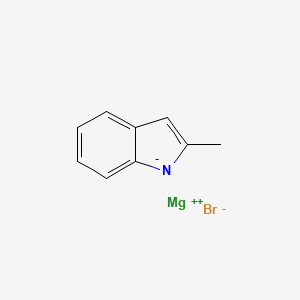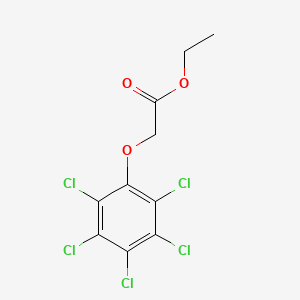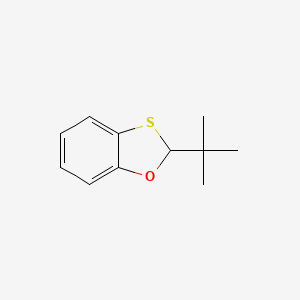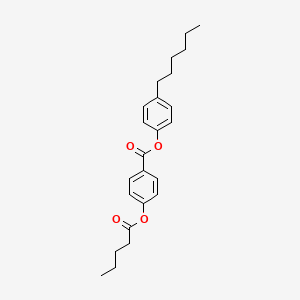
Lead--sulfanylidenemolybdenum (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead–sulfanylidenemolybdenum (1/1) is a compound that combines lead, sulfur, and molybdenum
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lead–sulfanylidenemolybdenum (1/1) typically involves the reaction of lead salts with molybdenum sulfide under controlled conditions. One common method involves the use of lead nitrate and ammonium molybdate in the presence of hydrogen sulfide gas. The reaction is carried out at elevated temperatures to ensure complete formation of the compound.
Industrial Production Methods
Industrial production of lead–sulfanylidenemolybdenum (1/1) may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and specific reaction vessels can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Lead–sulfanylidenemolybdenum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxide and molybdenum oxide.
Reduction: Reduction reactions can convert the compound back to its elemental forms.
Substitution: Lead–sulfanylidenemolybdenum (1/1) can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used to oxidize the compound.
Reducing Agents: Hydrogen gas, carbon monoxide, and other reducing agents can facilitate reduction reactions.
Substituting Agents: Halogens, acids, and bases can be used in substitution reactions.
Major Products Formed
Oxidation: Lead oxide (PbO) and molybdenum oxide (MoO3).
Reduction: Elemental lead (Pb) and molybdenum (Mo).
Substitution: Various lead and molybdenum compounds depending on the substituting agent used.
Wissenschaftliche Forschungsanwendungen
Lead–sulfanylidenemolybdenum (1/1) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential role in biological systems and its effects on cellular processes.
Medicine: Studied for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
Wirkmechanismus
The mechanism of action of lead–sulfanylidenemolybdenum (1/1) involves its interaction with molecular targets and pathways within a system. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lead sulfide (PbS): A compound with similar lead and sulfur components but lacking molybdenum.
Molybdenum disulfide (MoS2): Contains molybdenum and sulfur but no lead.
Lead molybdate (PbMoO4): Combines lead and molybdenum but in an oxide form.
Uniqueness
Lead–sulfanylidenemolybdenum (1/1) is unique due to its combination of lead, sulfur, and molybdenum, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the combined properties of these elements are required.
Eigenschaften
CAS-Nummer |
51845-94-4 |
|---|---|
Molekularformel |
MoPbS |
Molekulargewicht |
335 g/mol |
InChI |
InChI=1S/Mo.Pb.S |
InChI-Schlüssel |
IEHPXOOVZNTMMJ-UHFFFAOYSA-N |
Kanonische SMILES |
S=[Mo].[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)

![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)


![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14645741.png)

germane](/img/structure/B14645752.png)
![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)




